molecular formula C8H9ClN2 B1608499 2-Chloro-6-methyl-benzamidine CAS No. 885963-43-9

2-Chloro-6-methyl-benzamidine

Cat. No. B1608499
CAS RN: 885963-43-9
M. Wt: 168.62 g/mol
InChI Key: SJMMLRWNCYFBIC-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-benzamidine is a chemical compound with the molecular formula C8H9ClN2. It is a white solid with a molecular weight of 205.09 . The IUPAC name for this compound is 2-chloro-6-methylbenzenecarboximidamide hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-methyl-benzamidine is 1S/C8H9ClN2.ClH/c1-5-3-2-4-6(9)7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Chloro-6-methyl-benzamidine is a white solid . Its molecular weight is 205.09 . More detailed physical and chemical properties may require further experimental analysis.

Safety and Hazards

While specific safety data for 2-Chloro-6-methyl-benzamidine is not available, similar compounds can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-chloro-6-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMMLRWNCYFBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391780
Record name 2-CHLORO-6-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-benzamidine

CAS RN

885963-43-9
Record name 2-CHLORO-6-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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